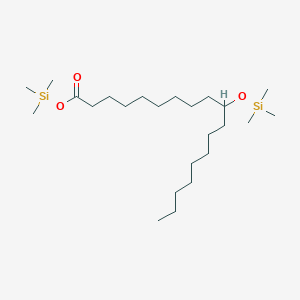
Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate is a chemical compound with the molecular formula C24H52O3Si2. It is a derivative of octadecanoic acid, where the hydroxyl groups are replaced by trimethylsilyl groups. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate typically involves the silylation of octadecanoic acid derivatives. One common method includes reacting octadecanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures to ensure complete silylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to the parent octadecanoic acid.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of octadecanoic acid, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: The compound is utilized in the study of lipid metabolism and as a model compound in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can modify the chemical properties of the compound, such as its solubility and reactivity. The trimethylsilyl groups can also protect sensitive functional groups during chemical reactions, making the compound valuable in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl stearate: Similar in structure but with different chain lengths.
Trimethylsilyl palmitate: Another derivative with a shorter carbon chain.
Trimethylsilyl laurate: A compound with a much shorter carbon chain.
Uniqueness
Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate is unique due to its specific chain length and the presence of two trimethylsilyl groups. This combination provides distinct chemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C24H52O3Si2 |
|---|---|
Molekulargewicht |
444.8 g/mol |
IUPAC-Name |
trimethylsilyl 10-trimethylsilyloxyoctadecanoate |
InChI |
InChI=1S/C24H52O3Si2/c1-8-9-10-11-14-17-20-23(26-28(2,3)4)21-18-15-12-13-16-19-22-24(25)27-29(5,6)7/h23H,8-22H2,1-7H3 |
InChI-Schlüssel |
JXFRVJGJJXSONB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCCCCC(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B12836642.png)
![2-Chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12836643.png)
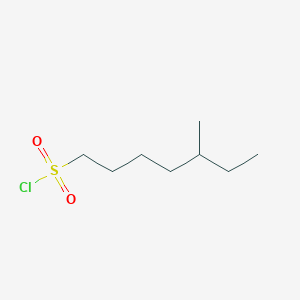
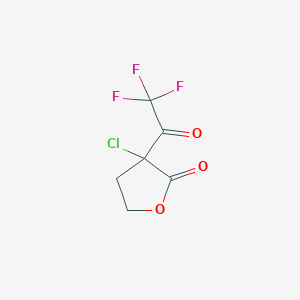
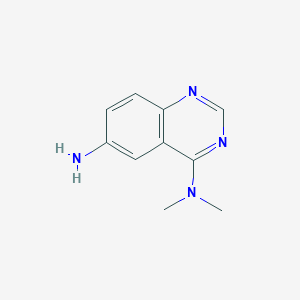

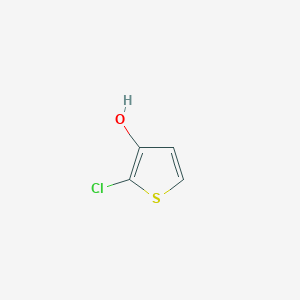
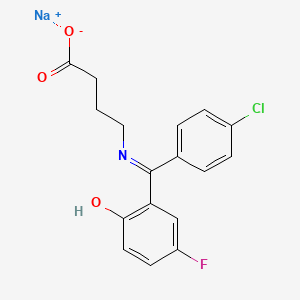

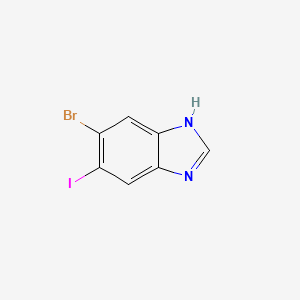
methanone](/img/structure/B12836707.png)
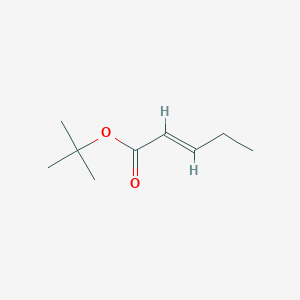
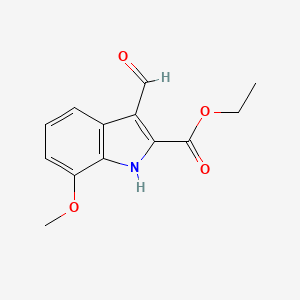
![(3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12836722.png)
